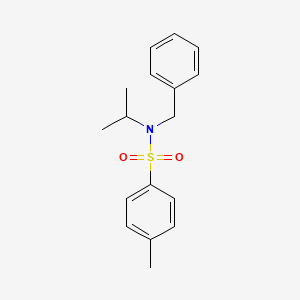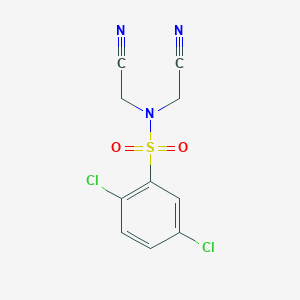
2,5-dichloro-N,N-bis(cyanomethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE is a chemical compound with a complex structure that includes two chlorine atoms, two cyanomethyl groups, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified through techniques such as recrystallization or chromatography to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Condensation Reactions: The cyanomethyl groups can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from the reactions of 2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while condensation reactions can produce various heterocyclic compounds with potential biological activity.
Scientific Research Applications
2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets and pathways in biological systems. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyanomethyl groups may also play a role in the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the cyanomethyl groups, making it less reactive in certain types of chemical reactions.
N,N-Bis(cyanomethyl)benzenesulfonamide:
2,5-Dichloro-N,N-dimethylbenzenesulfonamide: Contains methyl groups instead of cyanomethyl groups, leading to different chemical properties and reactivity.
Uniqueness
2,5-DICHLORO-N,N-BIS(CYANOMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both chlorine atoms and cyanomethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7Cl2N3O2S |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
2,5-dichloro-N,N-bis(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H7Cl2N3O2S/c11-8-1-2-9(12)10(7-8)18(16,17)15(5-3-13)6-4-14/h1-2,7H,5-6H2 |
InChI Key |
WWWAUMRZTRAMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N(CC#N)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


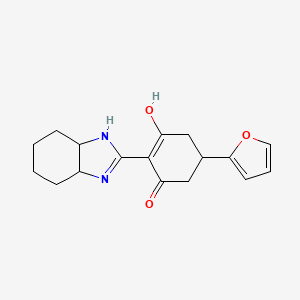
![N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11180457.png)
![7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11180461.png)
![6,8,8,9-tetramethyl-3-[(pyridin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180469.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11180475.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B11180478.png)
![2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide](/img/structure/B11180487.png)
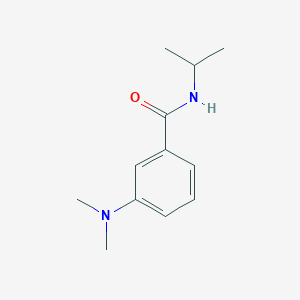
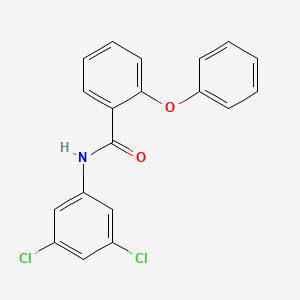
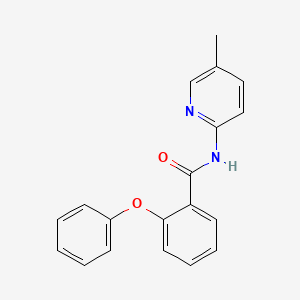
![2-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11180509.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11180514.png)
![3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11180518.png)
